

The Synthesis of Pentolinium: A Technical Guide

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Compound of Interest

Compound Name: Pentolinium

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Abstract

Pentolinium, a ganglionic blocking agent, has historical significance in the management of hypertension. Its chemical structure, a bis-quaternary ammonium salt, dictates a synthetic approach rooted in the principles of nucleophilic substitution. This technical guide outlines a plausible and detailed chemical synthesis pathway for **pentolinium**, based on established chemical reactions and available literature. While the seminal 1952 paper by Libman et al. provides the foundational reference, its direct consultation for specific experimental parameters was not possible. Therefore, this document presents a robust, inferred synthetic protocol, complete with chemical property data, detailed methodologies, and a visual representation of the reaction pathway.

Introduction

Pentolinium is a dicationic compound featuring a pentane backbone connecting two 1-methylpyrrolidinium moieties.^[1] It functions as a nicotinic acetylcholine receptor antagonist at autonomic ganglia, thereby inhibiting the transmission of nerve impulses and leading to a reduction in blood pressure.^{[1][2]} The synthesis of such quaternary ammonium compounds typically involves the quaternization of a tertiary amine with an appropriate alkyl halide.

Chemical Properties and Data

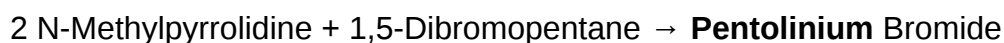
A summary of the key chemical and physical properties of the reactants and the final product, **pentolinium** tartrate, is provided below for easy reference.

Compound Name	Chemical Formula	Molecular Weight (g/mol)	Physical State	CAS Number
N-Methylpyrrolidine	C ₅ H ₁₁ N	85.15	Liquid	120-94-5
1,5-Dibromopentane	C ₅ H ₁₀ Br ₂	229.94	Liquid	111-24-0
Pentolinium Bromide	C ₁₅ H ₃₂ Br ₂ N ₂	400.23	Solid	-
Pentolinium Tartrate	C ₂₃ H ₄₂ N ₂ O ₁₂	538.59	Crystalline Solid	52-62-0[3]

Synthesis Pathway

The core synthesis of **pentolinium** involves a double quaternization reaction. This is a type of nucleophilic substitution where the nitrogen atom of the tertiary amine, N-methylpyrrolidine, acts as the nucleophile, attacking the electrophilic carbon atoms of 1,5-dibromopentane.

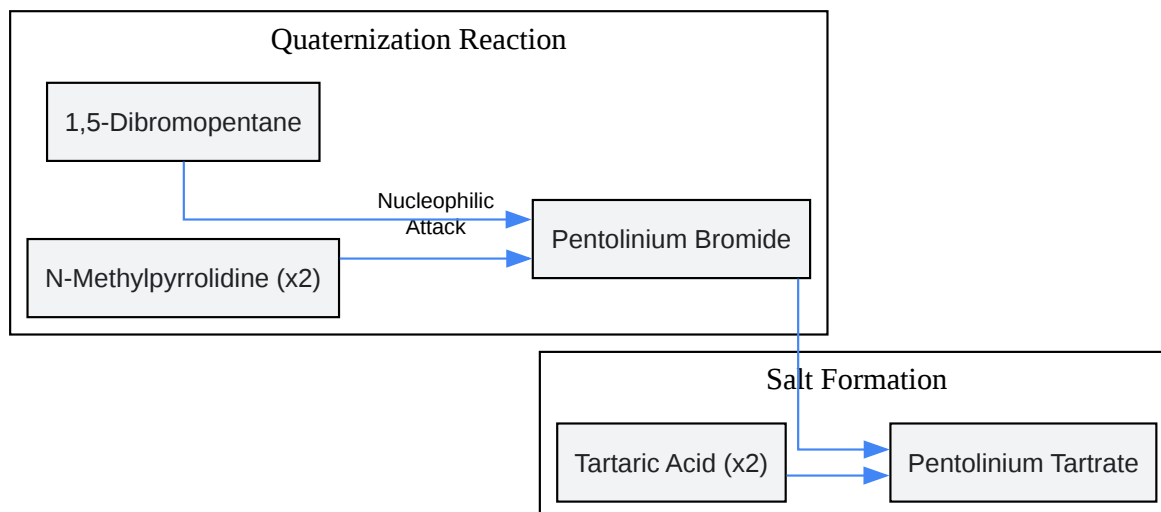
The overall reaction is as follows:



The resulting **pentolinium** bromide can then be converted to the more commonly used tartrate salt through a salt metathesis reaction with a suitable tartrate salt, or by direct reaction with tartaric acid.

Visualizing the Synthesis Pathway

The following diagram illustrates the logical flow of the **pentolinium** synthesis.



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Caption: Chemical synthesis pathway of **Pentolinium** Tartrate.

Experimental Protocols

The following are detailed, proposed methodologies for the key experiments in the synthesis of **pentolinium** tartrate. These are based on general organic synthesis principles for similar reactions, in the absence of the specific protocol from the original literature.

Synthesis of Pentolinium Bromide (Double Quaternization)

Objective: To synthesize the **pentolinium** dication with bromide counter-ions via a double quaternization reaction.

Materials:

- N-Methylpyrrolidine (2.1 equivalents)
- 1,5-Dibromopentane (1.0 equivalent)

- Acetonitrile (solvent)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,5-dibromopentane in a sufficient volume of dry acetonitrile.
- Add N-methylpyrrolidine (2.1 equivalents) to the solution. A slight excess of the amine is used to ensure the complete reaction of the dibromoalkane.
- Heat the reaction mixture to reflux and maintain this temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- As the reaction proceeds, a white precipitate of **pentolinium** bromide will form.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Collect the solid product by vacuum filtration.
- Wash the crude product with cold acetonitrile or diethyl ether to remove any unreacted starting materials.
- Dry the purified **pentolinium** bromide under vacuum.

Conversion to Pentolinium Tartrate

Objective: To convert **pentolinium** bromide to **pentolinium** tartrate for improved stability and handling.

Materials:

- **Pentolinium** Bromide (1.0 equivalent)
- Silver Tartrate or Tartaric Acid (2.0 equivalents)
- Water or Ethanol-Water mixture (solvent)

Method A: Using Silver Tartrate (Salt Metathesis)

- Dissolve **pentolinium** bromide in water.
- In a separate container, dissolve a stoichiometric amount of silver tartrate in water.
- Slowly add the silver tartrate solution to the **pentolinium** bromide solution with stirring. A precipitate of silver bromide will form.
- Stir the mixture at room temperature for several hours to ensure complete reaction.
- Remove the silver bromide precipitate by filtration.
- The filtrate, containing **pentolinium** tartrate, can be concentrated under reduced pressure to induce crystallization.
- Collect the crystalline product by filtration and dry.

Method B: Using Tartaric Acid

- Dissolve **pentolinium** bromide in a suitable solvent such as an ethanol-water mixture.
- Add a solution of tartaric acid (2.0 equivalents) in the same solvent.
- The mixture may be heated gently to ensure complete dissolution and reaction.
- Upon cooling, or after partial removal of the solvent, **pentolinium** tartrate will crystallize out of the solution.
- Collect the crystals by filtration, wash with a cold solvent, and dry.

Data Presentation

The following table summarizes the expected inputs and outputs for the synthesis of **pentolinium** bromide.

Reactant/Product	Molar Mass (g/mol)	Stoichiometric Ratio
N-Methylpyrrolidine	85.15	2.1
1,5-Dibromopentane	229.94	1.0
Product:		
Pentolinium Bromide	400.23	~1.0 (Theoretical)

Conclusion

The synthesis of **pentolinium** is a straightforward process based on the fundamental reaction of amine quaternization. The pathway described provides a clear and logical approach for the laboratory-scale preparation of this historically important antihypertensive agent. The provided protocols, while inferred, are based on sound chemical principles and offer a solid foundation for any researcher or drug development professional looking to synthesize this compound. Further optimization of reaction conditions, such as solvent choice and temperature, could lead to improved yields and purity.

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